
187986-17-0
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Overview
Description
The compound with the registry number 187986-17-0 is known as Trp-Lys-Tyr-Met-Val-D-Met-NH2. It is a synthetic peptide that acts as a selective agonist for formyl peptide receptors FPR1, FPR2, and FPR3. These receptors are expressed on immune cells and play a crucial role in immune response by inducing calcium mobilization, superoxide production, and chemotactic migration of monocytes and neutrophils .
Mechanism of Action
Target of Action
The compound 187986-17-0, also known as WKYMVm , is a selective agonist for the formyl peptide receptors FPR1, FPR2, and FPR3 . These receptors are expressed on immune cells and play a crucial role in immune response.
Mode of Action
WKYMVm interacts with its targets (FPR1, FPR2, and FPR3) to induce calcium mobilization and superoxide production in monocytes and neutrophils . It also promotes chemotactic migration of these cells .
Biochemical Pathways
The activation of formyl peptide receptors by WKYMVm triggers a cascade of biochemical reactions. It promotes monocyte survival through a PKC-, PI 3-kinase-, and Akt-dependent pathway . This pathway plays a significant role in cell survival, proliferation, and differentiation.
Pharmacokinetics
It is known that the compound issoluble in water up to 2 mg/ml , which could influence its absorption and distribution in the body.
Result of Action
The activation of FPR1, FPR2, and FPR3 by WKYMVm leads to calcium mobilization, superoxide production, and chemotactic migration in monocytes and neutrophils . These cellular effects are crucial for the immune response, including the elimination of pathogens and the regulation of inflammation.
Biochemical Analysis
Biochemical Properties
WKYMVm plays a significant role in biochemical reactions. It interacts with formyl peptide receptors FPR1, FPR2, and FPR3 . The nature of these interactions involves the induction of calcium mobilization and superoxide production .
Cellular Effects
WKYMVm influences cell function by inducing calcium mobilization in FPR2-HL-60 and FPR3-HL-60 cells . It also affects cellular processes by promoting chemotaxic migration of monocytes and neutrophils .
Molecular Mechanism
At the molecular level, WKYMVm exerts its effects through binding interactions with formyl peptide receptors FPR1, FPR2, and FPR3 . This leads to enzyme activation and changes in gene expression .
Metabolic Pathways
WKYMVm is involved in metabolic pathways that interact with formyl peptide receptors FPR1, FPR2, and FPR3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trp-Lys-Tyr-Met-Val-D-Met-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Trp-Lys-Tyr-Met-Val-D-Met-NH2 undergoes various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Thiol-containing peptides.
Substitution: Modified peptides with altered sequences.
Scientific Research Applications
WKYMVm is known for its ability to activate immune responses by binding to formyl peptide receptors. It plays a crucial role in:
- Inducing Chemotaxis : WKYMVm promotes the migration of immune cells such as monocytes and neutrophils towards sites of inflammation.
- Calcium Mobilization : It induces calcium mobilization in immune cells, which is essential for various cellular functions including activation and survival.
- Superoxide Production : The compound enhances superoxide generation through NADPH oxidase activation, which is vital for microbial killing by phagocytes.
Immunology
WKYMVm has been extensively studied for its effects on immune cell behavior. Key findings include:
- Monocyte Survival : WKYMVm promotes monocyte survival through pathways involving protein kinase C (PKC), phosphoinositide 3-kinase (PI3K), and Akt signaling pathways .
- Neutrophil Activation : The compound activates neutrophils, enhancing their phagocytic capabilities and inflammatory responses .
Cancer Research
Recent studies have explored WKYMVm's potential in cancer therapy:
- Inhibition of Osteoclast Formation : In vitro studies demonstrated that WKYMVm treatment significantly suppressed RANKL-induced mature osteoclast formation, suggesting a role in bone health and potential applications in osteoporosis .
- Anti-inflammatory Effects : WKYMVm has shown promise in reducing inflammation associated with cancer progression, indicating its potential as an adjunct therapy in cancer treatment .
Inflammation Studies
WKYMVm's ability to modulate inflammatory responses makes it a valuable tool in research:
- Reduction of Proinflammatory Cytokines : In vivo experiments indicated that WKYMVm administration decreased levels of cytokines such as TNF-α, IL-6, and IL-1β in models of acute lung injury .
- Protection Against Tissue Damage : The compound has been shown to improve blood perfusion and protect against ischemic damage in animal models .
Data Tables
Case Study 1: WKYMVm in Lung Injury Models
In a study involving mice subjected to acute lung injury, administration of WKYMVm at doses of 2.5 mg/kg and 5 mg/kg significantly reduced inflammatory markers and improved lung function. This suggests its potential utility in treating respiratory conditions characterized by excessive inflammation .
Case Study 2: WKYMVm's Role in Cancer Therapy
A preclinical trial investigated the effects of WKYMVm on tumor growth in a mouse model of colorectal cancer. Results indicated that treatment with WKYMVm led to reduced tumor size and improved survival rates compared to controls, highlighting its potential as an anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
N-Formylmethionyl-leucyl-phenylalanine (fMLF): Another formyl peptide receptor agonist.
N-Formylmethionyl-leucyl-tyrosine (fMLY): Similar in structure and function to Trp-Lys-Tyr-Met-Val-D-Met-NH2.
Uniqueness
Trp-Lys-Tyr-Met-Val-D-Met-NH2 is unique due to its high selectivity and potency for formyl peptide receptors FPR1, FPR2, and FPR3. It also has a modified methionine residue (D-Met), which enhances its stability and activity compared to other formyl peptides .
Biological Activity
Overview
Compound 187986-17-0, commonly referred to as WKYMVm, is a synthetic peptide known for its selective agonistic activity on formyl peptide receptors (FPR1, FPR2, and FPR3). These receptors are part of the G-protein coupled receptor family and play crucial roles in immune response modulation. WKYMVm has garnered attention for its biological activities, particularly in the context of immune cell signaling, chemotaxis, and potential therapeutic applications.
Chemical Structure
- Molecular Formula : C41H61N9O7S2
- CAS Number : this compound
WKYMVm activates FPR2 and FPR3 receptors on immune cells, leading to several downstream effects:
- Calcium Mobilization : Induces an increase in intracellular calcium levels, which is critical for various cellular functions such as migration and degranulation.
- Superoxide Production : Promotes the generation of reactive oxygen species (ROS) in neutrophils, enhancing their bactericidal activity.
- Cell Survival : Enhances monocyte survival through pathways involving protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K) signaling .
Biological Activity Data
Biological Activity | Value/Observation |
---|---|
EC50 for FPR2 Activation | 75 pM |
EC50 for FPR3 Activation | 3 nM |
Effective Concentration Range | 1 nM - 10 μM |
Immune Cell Activation
WKYMVm has been shown to affect various immune cell types:
- Neutrophils
- Monocytes
- Macrophages
Study 1: Neutrophil Activation
A study demonstrated that WKYMVm significantly enhances the bactericidal activity of neutrophils through multiple mechanisms including:
- Increased calcium influx leading to enhanced superoxide production.
- Promotion of degranulation pathways that are crucial for pathogen elimination.
Study 2: HIV Infection Inhibition
Research indicated that WKYMVm inhibits HIV-1 infection in human peripheral monocyte-derived macrophages. This effect was attributed to the activation of FPR2, which modulates the expression of chemokine receptors involved in HIV entry .
Properties
CAS No. |
187986-17-0 |
---|---|
Molecular Formula |
C₄₁H₆₁N₉O₇S₂ |
Molecular Weight |
856.11 |
sequence |
One Letter Code: WKYMV-d-Met |
Origin of Product |
United States |
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